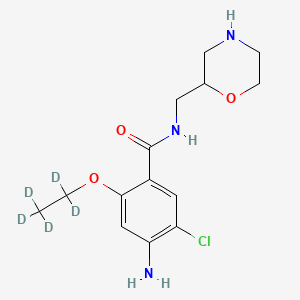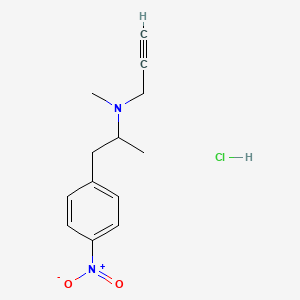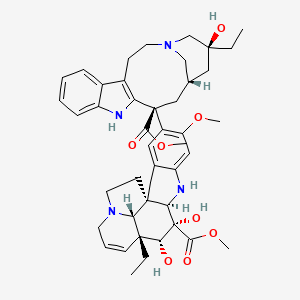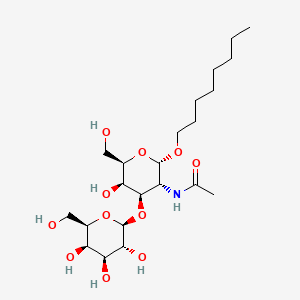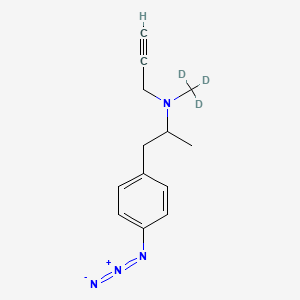![molecular formula C24H23ClN2O2 B565589 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 CAS No. 1246819-26-0](/img/structure/B565589.png)
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8 (4CPBA-d8) is an organic compound that belongs to the family of benzoic acid derivatives. It is a stable, water-soluble compound that has been used in a variety of scientific research applications. 4CPBA-d8 has been used in the synthesis of various compounds, as a ligand for the determination of enzyme activity, and as a tool for studying the biochemical and physiological effects of 4CPBA-d8 on living organisms.
Wissenschaftliche Forschungsanwendungen
Neuropsychiatric Disorder Treatments Compounds with structural similarities to the one , particularly those interacting with dopamine D2 receptors (D2Rs), are pivotal in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Such compounds, including arylpiperazine derivatives, exhibit high D2R affinity, essential for their therapeutic potential. Research emphasizes the importance of specific moieties for high D2R affinity, suggesting the role of similar compounds in developing treatments for these disorders (Jůza et al., 2022).
DNA Interaction Studies Hoechst 33258 and its analogues, which share functional groups with the compound , bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These findings indicate potential applications in studying DNA interactions, chromosome analysis, and as a starting point for rational drug design, underscoring the versatility of similar compounds in scientific research (Issar & Kakkar, 2013).
Receptor Modulation and Pharmacology The pro-cognitive effects of certain peptides, which might be indirectly related to compounds like the one through receptor interaction mechanisms, have been explored, with findings suggesting that dopamine receptor modulation plays a significant role in enhancing memory and learning processes. This highlights the compound's potential relevance in studying and treating cognitive impairments (Braszko, 2010).
Antimicrobial and Antifungal Applications Compounds from the Piper species, which could be structurally related to the compound , have shown significant antifungal activities. This indicates the potential for developing new antimicrobial and antifungal agents based on similar compounds, highlighting the importance of this class of chemicals in addressing resistant strains of microorganisms (Xu & Li, 2011).
Eigenschaften
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29)/i13D2,14D2,15D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-DBVREXLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






